molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3-Methoxybenzyl bromide

Cat. No.: B123926
CAS No.: 874-98-6
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Description

3-Methoxybenzyl bromide (CAS: 874-98-6, molecular weight: 201.06 g/mol) is a benzyl halide derivative with a methoxy group (-OCH₃) at the meta position of the benzene ring. Its linear formula is CH₃OC₆H₄CH₂Br. This compound is widely used in organic synthesis as an alkylating agent, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions to introduce the 3-methoxybenzyl moiety into target molecules . Its electron-donating methoxy group influences both electronic and steric properties, making it distinct from other benzyl halides.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl bromide can be synthesized through the bromination of 3-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide derivative.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 3-methoxybenzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is conducted in a suitable solvent, such as dichloromethane or toluene, at elevated temperatures to achieve high yields .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form 3-methoxybenzaldehyde or 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of this compound can yield 3-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted benzyl derivatives depending on the nucleophile.

    Oxidation: 3-Methoxybenzaldehyde, 3-methoxybenzoic acid.

    Reduction: 3-Methoxytoluene.

Scientific Research Applications

Key Applications

1. Pharmaceutical Development

3-Methoxybenzyl bromide is utilized in the synthesis of various pharmaceutical compounds. For example, it has been employed as an intermediate in the preparation of phenanthroline derivatives that exhibit antiplasmodium activity. A study demonstrated that derivatives synthesized from this compound showed significant inhibition of malaria parasites, indicating potential for drug development against malaria .

2. Agrochemical Synthesis

In agrochemistry, this compound is used to synthesize herbicides and pesticides. Its ability to undergo diastereoselective alkylation makes it suitable for creating complex molecules required in agricultural applications .

3. Organic Synthesis

This compound serves as a key intermediate in various organic synthesis pathways, including:

  • Diastereoselective Alkylation : It can be used in the alkylation of vicinal dianions derived from chiral succinic acid derivatives, leading to the formation of enantiomerically enriched products .
  • Synthesis of Triazoles : The compound has been utilized in the synthesis of 1H-1,2,3-triazoles through azide-alkyne cycloaddition reactions, which are important in medicinal chemistry for their bioactive properties .

Case Studies

Study Application Findings
Study on Antiplasmodium ActivitySynthesis of phenanthroline derivativesDerivatives showed IC50 values lower than chloroquine, indicating better efficacy .
Diastereoselective AlkylationChiral succinic acid derivativesSuccessful formation of enantiomerically enriched products .
Triazole SynthesisAzide-alkyne cycloadditionHigh yields of triazoles with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-methoxybenzyl bromide primarily involves its role as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing the 3-methoxybenzyl group into various substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxybenzyl Bromide

Property 3-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide
CAS Number 874-98-6 4207-67-6
Substituent Position Meta Para
Key Reactivity Predominates in homocoupling with K[2a] Likely altered regioselectivity in coupling reactions due to para-directing effects
Electronic Effects Electron-donating group enhances stability of benzyl carbocation intermediates Similar electron donation but different steric/electronic environments
  • Reactivity Differences : In iron-catalyzed C(sp²)-C(sp³) cross-coupling, this compound with K[2a] forms 1,2-bis(3-methoxyphenyl)ethane (homocoupling) due to cation-dependent reactivity (K⁺ vs. Li⁺/Mg²⁺) . Para-substituted analogs may exhibit divergent pathways due to steric hindrance or electronic modulation.

Substituent Variations: Methoxy vs. Halogenated Benzyl Bromides

Compound Substituent Key Applications
This compound -OCH₃ (electron-donating) Suzuki-Miyaura cross-coupling (87% yield) , azide substitutions (93% yield)
3-Chlorobenzyl bromide -Cl (electron-withdrawing) Preparation of sulfonates and amines via nucleophilic displacement
3-Fluorobenzyl chloride -F (moderately electron-withdrawing) Drug intermediate synthesis, e.g., HIV fusion inhibitors
  • Electronic Effects : Methoxy groups enhance nucleophilicity of the benzyl position, favoring cross-coupling reactions. Chloro and fluoro substituents, being electron-withdrawing, reduce reactivity in nucleophilic substitutions but improve stability in electrophilic aromatic substitutions.

Multi-Substituted Analogs: 3,5-Dimethoxybenzyl Bromide

Property This compound 3,5-Dimethoxybenzyl Bromide
CAS Number 874-98-6 877-88-3
Substituent Count 1 methoxy group 2 methoxy groups
Reactivity Moderate electron donation Enhanced electron donation, increased steric bulk
  • Applications: 3,5-Dimethoxybenzyl bromide is used in synthesizing highly electron-rich aromatic systems, which may exhibit faster reaction kinetics in Ullmann or Buchwald-Hartwig couplings compared to mono-methoxy derivatives.

Reaction-Specific Comparisons

  • Cross-Coupling Efficiency: this compound achieves 87% yield in Suzuki-Miyaura coupling with [Li][(tBu)(Ph)B(Pin)] . In contrast, Grignard-activated triorganoboranes with this compound favor heterocoupling products (e.g., diarylmethanes) when MgBr₂ is present .
  • Nucleophilic Substitution :
    • Reacts with sodium azide to form 1-(azidomethyl)-3-methoxybenzene (93% yield) , outperforming bulkier analogs like 2-bromo-5-methoxybenzyl bromide due to reduced steric hindrance.

Data Tables

Table 1: Structural and Reactivity Comparison of Benzyl Bromides

Compound CAS Number Substituent(s) Key Reaction (Yield) Reference
This compound 874-98-6 -OCH₃ (meta) Suzuki-Miyaura cross-coupling (87%)
4-Methoxybenzyl bromide 4207-67-6 -OCH₃ (para) Not reported in evidence
3-Chlorobenzyl bromide 930-54-9 -Cl (meta) Sulfonate synthesis
3,5-Dimethoxybenzyl bromide 877-88-3 -OCH₃ (3,5) High electron density applications

Biological Activity

3-Methoxybenzyl bromide (C8H9BrO) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

This compound can be synthesized through several methods, including the bromination of 3-methoxybenzyl alcohol. Its structure consists of a methoxy group attached to a benzyl moiety, making it a versatile intermediate in organic synthesis. The compound is characterized by its molecular formula and specific chemical properties:

  • Molecular Formula : C8H9BrO
  • Molecular Weight : 201.06 g/mol
  • Boiling Point : Approximately 200 °C
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Antiplasmodium Activity

One notable study highlighted the synthesis of derivatives related to this compound, which demonstrated antiplasmodium activity. Specifically, the derivative 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide showed an IC50 value of 3.63 mM against Plasmodium falciparum in vitro, indicating that compounds derived from this compound could serve as potential antimalarial agents . The proposed mechanism involves the inhibition of heme polymerization, crucial for the survival of the malaria parasite .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells, with varying degrees of potency across different cell types. For example, studies reported IC50 values ranging from 49.79 µM to 113.70 µM against several human tumor cell lines (RKO, A-549, MCF-7) when treated with derivatives containing the methoxybenzyl group .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialVarious BacteriaNot specifiedDisruption of cell membrane
AntiplasmodiumPlasmodium falciparum3.63Inhibition of heme polymerization
CytotoxicityRKO (Cancer Cell Line)49.79 - 113.70Induction of apoptosis

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

  • Electron-Withdrawing Effects : The methoxy group may enhance the electrophilicity of the benzyl moiety, allowing for better interaction with nucleophilic sites in target biomolecules.
  • Hydrogen Bonding : The presence of the methoxy group can also promote hydrogen bonding with key functional groups in proteins or nucleic acids, potentially altering their function.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

3-Methoxybenzyl bromide participates in both SN1 and SN2 mechanisms, depending on reaction conditions and nucleophile strength.

Key Findings:

  • SN2 Pathway : Dominates with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents. The benzylic bromide undergoes backside attack, yielding inversion of configuration .

  • SN1 Pathway : Favored in polar solvents (e.g., acetonitrile) with weak nucleophiles. The methoxy group stabilizes the carbocation intermediate via resonance .

Case Study: Reaction with N,N-Dimethylanilines

A kinetic study of p-methoxybenzyl bromide (structurally analogous) revealed dual SN1/SN2 pathways :

Nucleophile (Y-DMA)% SN1 Contribution (0.1 M Nu)
p-Me4.1%
H15.2%
p-Br43.0%

Conditions : Acetonitrile, 50°C. Weaker nucleophiles (e.g., p-Br-DMA) increase SN1 participation due to reduced SN2 activation .

Reduction Reactions

The benzylic bromide is reduced to 3-methoxybenzyl alcohol using hydride donors.

Example:

  • Reagents : LiAlH₄ or NaBH₄ in anhydrous THF.

  • Yield : >90% (bench-scale) .

  • Mechanism : Hydride attack at the electrophilic benzylic carbon, displacing bromide.

Coupling Reactions

This compound engages in cross-coupling reactions to form carbon-carbon bonds.

Diazomethane Insertion (Homologation):

  • Reagents : SnBr₄ (50 mol%), CH₂Cl₂, −78°C .

  • Product : 3-Methoxybenzyl-diazomethane adducts (e.g., ester derivatives) .

  • Application : Synthesis of extended-chain analogs for drug discovery .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form styrene derivatives.

Conditions:

  • Base : KOtBu or DBU.

  • Solvent : DMF or DMSO.

  • Product : 3-Methoxystyrene (via E2 mechanism) .

Grignard and Organometallic Reactions

While this compound itself is an electrophile, it can react with organometallic reagents:

Reaction TypeReagentsProduct
AlkylationRMgX (Grignard)3-Methoxybenzyl-R compounds
ArylationArB(OH)₂ (Suzuki)Biaryl derivatives

Note : The methoxy group directs electrophilic substitution at the ortho/para positions in subsequent aromatic reactions .

Oxidation Reactions

The methoxy group can be demethylated or oxidized under controlled conditions:

  • Demethylation : BBr₃ in CH₂Cl₂ yields 3-hydroxybenzyl bromide .

  • Oxidation of Benzylic Position : CrO₃/H₂SO₄ converts the benzylic carbon to a ketone.

Q & A

Q. Basic: What synthetic routes are recommended for preparing 3-methoxybenzyl bromide with high purity?

Answer:
this compound (CAS 874-98-6) is commonly synthesized via nucleophilic substitution or halogenation of its benzyl alcohol precursor. A validated method involves reacting 3-methoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. For improved yield and purity, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation . Post-synthesis, purification via fractional distillation (bp: 152°C, density: 1.436 g/mL) or column chromatography (using hexane/ethyl acetate) is recommended. Confirm purity using refractive index (RI: 1.575) and GC-MS analysis .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:
this compound is corrosive (R34) and moisture-sensitive. Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats. Use face shields during large-scale transfers.
  • Storage: In airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill Management: Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite).
  • Waste Disposal: Treat with aqueous NaOH to quench reactive bromide before disposal .

Q. Advanced: How does the choice of catalyst influence homocoupling vs. heterocoupling in iron-catalyzed reactions involving this compound?

Answer:
In iron-catalyzed cross-coupling, the cation associated with the boron reagent dictates product selectivity. For example:

  • Homocoupling: Using potassium-activated arylboronates (e.g., K[2a]) with this compound and dppe ligand yields 1,2-bis(3-methoxyphenyl)ethane as the major product (via boron-to-iron transmetallation).
  • Heterocoupling: Magnesium- or zinc-activated reagents favor mixed products but require additives (e.g., MgBr₂) to stabilize intermediates.
    This divergence highlights the need to optimize metal-ligand pairs and cation effects for target selectivity .

Q. Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • FT-IR: Confirm functional groups (C-Br stretch: ~550–600 cm⁻¹; methoxy C-O: ~1250 cm⁻¹) .
  • GC-MS: Monitor reaction progress and detect impurities (e.g., residual benzyl alcohol or dibenzyl ethers) .
  • NMR: ¹H NMR (CDCl₃) shows characteristic signals: δ 4.45 (s, 2H, -CH₂Br), δ 3.80 (s, 3H, -OCH₃), and aromatic protons at δ 6.7–7.3 .
  • Capillary Electrophoresis: Quantify bromide ions in degradation studies (optimized buffer: 20 mM borate, pH 9.2) .

Q. Advanced: How can conflicting data on reaction outcomes (e.g., homocoupling vs. heterocoupling) be systematically resolved?

Answer:
Contradictory results often arise from subtle differences in reagent activation or reaction conditions. To address this:

Reproduce Experiments: Standardize parameters (e.g., solvent purity, catalyst loading, temperature).

Control Studies: Compare outcomes using Li[2a] vs. Grignard-activated reagents under identical conditions .

Mechanistic Probes: Use deuterated analogs or radical traps to identify intermediates (e.g., benzylic radicals in homocoupling) .

Computational Modeling: Validate proposed pathways via DFT calculations on transition states .

Q. Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

PropertyValueRelevance
Molecular Weight201.06 g/molStoichiometric calculations
Boiling Point152°CDistillation purification
Density1.436 g/mLSolvent compatibility (e.g., dichloromethane, THF)
Refractive Index1.575Purity assessment
Flash Point113°CSafety during high-temperature reactions
These properties guide solvent selection, purification methods, and hazard mitigation .

Q. Advanced: How can this compound be utilized in the synthesis of spirocyclic or heterocyclic compounds?

Answer:
A validated protocol involves alkylation of azaspiro scaffolds:

React 2-azaspiro[4.5]decan-3-one with this compound in DMF using NaH as a base (24 h, room temperature).

Quench with aqueous NH₄Cl and extract with ethyl acetate.

Purify via flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate 2-(3-methoxybenzyl)-2-azaspiro[4.5]decan-3-one (yield: 72–85%) .

Q. Advanced: What strategies mitigate hydrolysis of this compound during long-term storage?

Answer:

  • Desiccants: Store with molecular sieves (3Å) to adsorb moisture.
  • Inert Atmosphere: Use Schlenk techniques for transfers; seal vials under vacuum or N₂.
  • Stabilizers: Add 1–2% triethylamine to neutralize HBr generated via hydrolysis .

Properties

IUPAC Name

1-(bromomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSOJQDNSNJIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398969
Record name 3-Methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-98-6
Record name 3-Methoxybenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID50398969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzyl bromide
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Synthesis routes and methods I

Procedure details

A solution of 270 ul of 3-methoxybenzyl alcohol in 2.5 ml of dry tetrahydrofuran is cooled to 0° C. and 120 ul PBr3 added, followed by stirring for three hours. The reaction mixture is extracted with ether and the organic layer washed with saturated sodium bicarbonate and evaporated to give the desired product.
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
120 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To cooled (15° to 20° C.) hydrobromic acid (3.22 kg) (48%) is added 3-methoxybenzyl alcohol (1 kg) dropwise over a period of 1 hour. A slight exotherm results with pot temperature rising from 20° to 23° C. After the addition, the reaction mixture was stirred at 23° to 27° C. for four days. The product separated as an oil during this period. The reaction mixture was transferred to a separatory funnel, and the lower layer containing the product was separated. The aqueous phase was extracted with methylene chloride (750 mL). The methylene chloride extract was combined with the main product and washed with water (500 mL×3). The pH of the last wash was 6.5 to 7.0. The product was dried over anhydrous sodium sulfate (200 g), filtered and concentrated under reduced pressure (bath temperature 50° to 55° C.) to remove most of the solvent, then further concentrated at 40° to 45° C. under 5 mm Hg to constant weight to yield 1.30 kg (89% yield) of crude product. The presence of 5.5% of starting material in this product does not interfere with the subsequent alkylation reaction.
Quantity
3.22 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of 122 g (1.0 mol) of 1-methoxy-3-methylbenzene in 900 ml of CCl4, 178 g (1.0 mol) of NBS and 1.0 g of (PhCO2)2 were added at room temperature. This mixture was refluxed for 3 h, cooled to room temperature, and the formed succinimide was filtered off. Succinimide was additionally washed by 2×150 ml of CCl4. The combined filtrate was evaporated to dryness, and the residue was distilled in vacuum, b.p. 112-125° C./8 mm Hg. This procedure gave 152.5 g of 1-(bromomethyl)-3-methoxybenzene contaminated with ca. 25% of the isomeric product, i.e. 1-bromo-4-methoxy-2-methylbenzene.
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
178 g
Type
reactant
Reaction Step One
[Compound]
Name
(PhCO2)2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
3-Methoxybenzyl bromide

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